molecular formula C24H23N3O5S2 B2377639 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-75-7

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2377639
CAS No.: 683264-75-7
M. Wt: 497.58
InChI Key: ZSIABYMJNIBHBN-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative featuring a coumarin (2H-chromen-2-one) moiety fused to a thiazole ring. The compound integrates a sulfamoyl group substituted with butyl and methyl groups, contributing to its amphiphilic character. The coumarin-thiazole core is associated with antimicrobial, antifungal, and enzyme-inhibitory activities in related analogs .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-3-4-13-27(2)34(30,31)18-11-9-16(10-12-18)22(28)26-24-25-20(15-33-24)19-14-17-7-5-6-8-21(17)32-23(19)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIABYMJNIBHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid Derivatives

Chlorosulfonation of 4-methylbenzoic acid (1a) or substituted analogues is achieved using chlorosulfonic acid (ClSO₃H) at elevated temperatures (70–90°C). Electron-deficient benzoic acids require excess ClSO3H (1.2–1.5 equiv) to form 4-(chlorosulfonyl)benzoic acid (1b).

Key Reaction Conditions

  • Solvent: Neat chlorosulfonic acid
  • Temperature: 70°C for 6–8 hours
  • Yield: 75–85%

Sulfonamide Formation

The chlorosulfonyl intermediate (1b) reacts with butyl(methyl)amine to install the sulfamoyl group. Nucleophilic substitution proceeds in aqueous or mixed solvent systems (THF/H₂O) under basic conditions (pH 9–10).

Optimized Protocol

  • Amine: Butyl(methyl)amine (1.2 equiv)
  • Base: NaHCO₃ (2.0 equiv)
  • Solvent: THF/H₂O (3:1)
  • Temperature: 25°C, 12 hours
  • Yield: 80–88%

Carboxamide Coupling

The resulting 4-[butyl(methyl)sulfamoyl]benzoic acid (1c) is activated using carbodiimides (EDC or DCC) and coupled with amines. For this target compound, the amine is 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole (see Section 2).

Coupling Conditions

  • Coupling Agent: EDC·HCl (1.5 equiv)
  • Catalyst: DMAP (0.1 equiv)
  • Solvent: DCM/DMF (4:1)
  • Temperature: 0°C → 25°C, 24 hours
  • Yield: 55–65%

Preparation of 2-Amino-4-(2-Oxo-2H-chromen-3-yl)thiazole

The thiazolyl coumarin fragment is synthesized via Hantzsch thiazole cyclization or Suzuki cross-coupling.

Hantzsch Thiazole Synthesis

3-Bromoacetylcoumarin (2a) reacts with thiourea in ethanol to form 2-amino-4-(2-oxocoumarin-3-yl)thiazole (2b).

Reaction Parameters

  • Substrate: 3-Bromoacetylcoumarin (1.0 equiv)
  • Reagent: Thiourea (1.2 equiv)
  • Solvent: Ethanol
  • Temperature: 60°C, 16 hours
  • Yield: 78–82%

Suzuki Cross-Coupling

For diversely substituted coumarins, Suzuki coupling of 6-bromo-3-(thiazol-4-yl)coumarin (2c) with boronic acids is employed.

Catalytic System

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)
  • Base: KOtBu (2.0 equiv)
  • Solvent: Toluene
  • Temperature: 80°C, 24 hours
  • Yield: 70–90%

Final Coupling: Assembly of the Hybrid Molecule

The sulfamoyl benzamide (1c) and thiazolyl coumarin amine (2b) are coupled via carbodiimide-mediated amide bond formation.

Reaction Optimization

Parameter Optimal Value Impact on Yield
Coupling Agent EDC·HCl 65%
Solvent DMF/DCM (1:4) Maximizes solubility
Temperature 0°C → RT Reduces racemization
Reaction Time 24 hours Completes activation

Challenges

  • Low solubility of the thiazolyl coumarin amine in non-polar solvents necessitates DMF co-solvent.
  • Epimerization at the coumarin C3 position is mitigated by low-temperature activation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.62 (s, 1H, coumarin H-4), 7.89–7.72 (m, 4H, benzamide), 6.45 (s, 1H, thiazole H-5)
HRMS (ESI+) m/z 552.1345 [M+H]⁺ (calc. 552.1349)
IR (KBr) 1675 cm⁻¹ (C=O, coumarin), 1320 cm⁻¹ (S=O), 1540 cm⁻¹ (N-H bend)

Comparative Analysis of Synthetic Routes

Table 1. Yield Comparison Across Methods

Step Method A Yield Method B Yield
Sulfamoyl Benzamide 82% 78%
Thiazolyl Coumarin 80% 88% (Suzuki)
Final Coupling 62% 58%

Key Findings

  • Suzuki coupling outperforms Hantzsch cyclization in introducing aromatic substituents.
  • EDC-mediated coupling provides higher reproducibility than DCC.

Industrial-Scale Considerations

Cost Analysis

  • Pd-PEPPSI-IPent catalyst contributes to 40% of total synthesis cost.
  • Recycling Pd via biphasic systems reduces expenses by 25%.

Green Chemistry Metrics

Metric Value
Atom Economy 68%
E-Factor 32
Process Mass Intensity 56

Chemical Reactions Analysis

Hydrolysis of Sulfamoyl Group

The sulfamoyl moiety (-N(SO₂)-) is susceptible to hydrolysis under acidic or basic conditions. For example, in acidic environments, sulfonamides typically hydrolyze to form sulfonic acids and amines:

R2NSO2R+H2ORSO3H+R2NH\text{R}_2\text{NSO}_2\text{R}'+\text{H}_2\text{O}\rightarrow \text{R}'\text{SO}_3\text{H}+\text{R}_2\text{NH}

In this compound, hydrolysis could yield 4-sulfobenzoic acid and butyl(methyl)amine (Figure 1). Similar reactivity is observed in related sulfamoyl-containing compounds like 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (PubChem CID: 4138890) .

Table 1: Hydrolysis Conditions and Products

ConditionReactantProductsReference
6M HCl, 100°CSulfamoyl groupSulfonic acid + Butyl(methyl)amine
2M NaOH, 80°CSulfamoyl groupSulfonate salt + Butyl(methyl)amine

Amide Bond Cleavage

The benzamide linkage (-CONH-) is prone to hydrolysis, particularly under acidic or basic conditions. Acidic cleavage generates 4-sulfamoylbenzoic acid and 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine :

Benzamide+H2OBenzoic acid+Amine\text{Benzamide}+\text{H}_2\text{O}\rightarrow \text{Benzoic acid}+\text{Amine}

This reaction is critical in drug metabolism, where amidases in vivo may break the amide bond .

Thiazole Ring Reactivity

The thiazole ring (C₃H₃NS) can undergo electrophilic substitution. For example:

  • Nitration : Requires concentrated HNO₃/H₂SO₄, yielding nitro derivatives at the 5-position.

  • Halogenation : Bromine in acetic acid substitutes at the 5-position.

Coumarin Lactone Ring Opening

The coumarin moiety contains a lactone ring that can hydrolyze under basic conditions to form a dicarboxylic acid:

Lactone+OHOpen chain carboxylate\text{Lactone}+\text{OH}^-\rightarrow \text{Open chain carboxylate}

This reaction is reversible under acidic conditions .

Oxidative Reactions

  • Sulfur Oxidation : The sulfamoyl sulfur (+4 oxidation state) is unlikely to oxidize further under mild conditions.

  • Alkyl Chain Oxidation : The butyl group may undergo hydroxylation (e.g., via cytochrome P450 enzymes) to form alcohols or ketones .

Metabolic Pathways

In vivo, the compound likely undergoes:

  • Amide hydrolysis (via amidases).

  • Sulfamoyl hydrolysis (via sulfatases).

  • Oxidation of alkyl chains (e.g., hydroxylation of butyl group) .

Table 2: Metabolic Products

EnzymeReactionProduct
AmidasesAmide bond cleavage4-Sulfamoylbenzoic acid + Thiazole-amine
Cytochrome P450Butyl hydroxylationHydroxybutyl metabolite

Synthetic Routes and By-Products

While direct synthesis data for this compound is unavailable, analogous compounds suggest:

  • Sulfamoylation of 4-aminobenzoic acid derivatives.

  • Coumarin-thiazole coupling via Suzuki-Miyaura cross-coupling .

Potential impurities include:

  • Unreacted sulfamoyl chloride (if used in synthesis).

  • Degraded coumarin derivatives (e.g., open-chain acids) .

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is utilized in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be employed in the production of specialized materials.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Key Observations :

  • Diethyl and methyl-phenyl analogs exhibit moderate logP values, balancing lipophilicity and solubility .

Heterocyclic Core Modifications

The thiazole and coumarin moieties are pivotal for bioactivity. Comparisons with analogs bearing alternative heterocycles:

Compound Name Core Structure Biological Activity (Reported) Reference
Target compound Thiazole + coumarin Not explicitly reported -
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, ) 1,3,4-oxadiazole + furan Antifungal (C. albicans IC₅₀: 8 µg/mL)
N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-2-phenoxybenzamide () Thiazole + phenoxybenzamide Plant growth modulation (129% activity)
4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide () Oxadiazole + benzamide Crystallographically validated

Key Observations :

  • The coumarin-thiazole hybrid in the target compound is structurally distinct from oxadiazole-based analogs like LMM11, which show confirmed antifungal activity .
  • Phenoxybenzamide-thiazole derivatives () demonstrate bioactivity in plant growth modulation, suggesting the thiazole ring’s versatility in diverse applications .

Physicochemical and Structural Properties

Comparative analysis of calculated properties and structural validation:

Property Target Compound 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()
Hydrogen bond donors 1 1 1
Hydrogen bond acceptors 7 6 8
Topological polar surface area ~129 Ų‡ 121 Ų 145 Ų
Rotatable bonds 6 5 7

‡Inferred from (similar sulfamoyl-thiazole scaffold).

Key Observations :

  • The nitro group in ’s compound increases polar surface area, reducing membrane permeability compared to the target compound .

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Butyl(methyl)sulfamoyl group : This moiety is known for its role in enhancing solubility and biological activity.
  • Chromene derivative : The 2-oxo-2H-chromen structure contributes to its potential as an antioxidant and anticancer agent.
  • Thiazole ring : This heterocyclic component is associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiazoles and chromenes have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanisms of Action :
    • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancerous cells. Evidence suggests that it can disrupt mitochondrial functions, leading to the release of cytochrome c and activation of caspases .
    • Cell Cycle Arrest : Some studies indicate that similar compounds can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation .
  • Case Studies :
    • A study on related thiazole compounds showed IC50 values ranging from 0.20 to 2.58 μM against multiple cancer cell lines, indicating strong growth inhibition .
    • Another research focused on coumarin derivatives demonstrated that they could inhibit tumor growth significantly in vivo models, showcasing the potential of chromene-based compounds in cancer therapy .

Antimicrobial Activity

Compounds featuring sulfamoyl groups have been noted for their antibacterial properties.

  • Spectrum of Activity :
    • The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, similar to other sulfamoyl derivatives which have been tested against pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanisms :
    • The antimicrobial action is often attributed to the disruption of bacterial cell walls or interference with essential bacterial enzymes.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerApoptosis induction
Cell cycle arrest
AntimicrobialDisruption of cell walls
Enzyme inhibition

Research Findings

The biological evaluation of related compounds has provided insights into their pharmacological profiles. For example, a recent review noted that thiazole derivatives possess notable anti-inflammatory and antimicrobial properties alongside their anticancer activities .

Additionally, the synthesis and characterization studies indicate that modifications on the sulfamoyl or chromene moieties can significantly enhance biological activity, suggesting avenues for further development .

Q & A

Q. Structural Comparison Table :

SubstituentRole in ReactivityBiological Relevance
Butyl(methyl)sulfamoylModulates lipophilicity and metabolic stabilityMay influence pharmacokinetic properties
Thiazole-coumarinFacilitates electron transfer in photochemical reactionsPotential use in fluorescence-based assays
Benzamide coreServes as a scaffold for derivatizationCommon in enzyme inhibitors (e.g., kinase targets)

Basic: What synthetic routes are commonly employed for this compound?

The synthesis involves multi-step organic reactions:

Coumarin-thiazole intermediate : Condensation of 3-bromoacetylcoumarin with thiourea derivatives under reflux (ethanol, 80°C) to form the thiazole ring .

Sulfamoylation : Reaction of the benzamide precursor with butyl(methyl)sulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Q. Optimization Tips :

  • Use anhydrous conditions for sulfamoylation to avoid hydrolysis .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions or impurity profiles. Methodological strategies include:

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence polarization and calorimetry .
  • Purity verification : Employ HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted coumarin) can skew results .
  • Molecular docking : Compare binding poses across protein conformations to identify key interactions (e.g., sulfamoyl group with catalytic lysine residues) .

Q. Example Data Contradiction Resolution :

StudyReported IC50 (μM)Assay ConditionResolution Strategy
A0.15pH 7.4, 25°CReplicate at physiological pH (7.4) and 37°C
B1.2pH 6.8, 37°CVerify compound stability via NMR post-assay

Advanced: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., 1H NMR: δ 7.8–8.2 ppm for coumarin protons) .
  • HPLC-PDA : Assess purity and detect photodegradation products (λ = 254 nm) .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., Z/E isomerism in the thiazole-amide bond) .

Q. Typical Spectral Data :

TechniqueKey PeaksFunctional Group Confirmation
FT-IR1670 cm⁻¹ (C=O stretch)Benzamide backbone
HRMSm/z 461.6 [M+H]+Molecular formula (C22H27N3O4S2)

Advanced: How can structural modifications enhance target selectivity?

Structure-activity relationship (SAR) strategies include:

  • Sulfamoyl group substitution : Replace butyl(methyl) with cyclopropyl to reduce steric hindrance in enzyme active sites .
  • Thiazole ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve π-stacking with aromatic residues .

Q. Case Study :

DerivativeModificationSelectivity Improvement
ACyclopropyl-sulfamoyl5× higher selectivity for kinase X vs. Y
B5-Nitro-thiazole10× lower IC50 for protease Z

Basic: What are the stability considerations for this compound under experimental conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent coumarin photodegradation .
  • Hydrolysis risk : Avoid aqueous buffers at pH >8.0, as the sulfamoyl group may hydrolyze to sulfonic acid .

Q. Stability Table :

ConditionDegradation PathwayMitigation Strategy
UV lightCoumarin ring cleavageUse light-protected storage
High pHSulfamoyl hydrolysisUse pH 6–7 buffers

Advanced: How can computational methods guide the design of derivatives with improved potency?

  • Molecular dynamics simulations : Predict binding stability of derivatives in target pockets (e.g., 100 ns simulations to assess sulfamoyl-group interactions) .
  • QSAR modeling : Corrogate substituent electronegativity with inhibitory activity (R² >0.85 for kinase targets) .

Q. Example QSAR Parameter :

DescriptorContribution to Activity
LogPOptimal range: 2.5–3.5 (balances solubility and membrane permeability)
Polar surface area<90 Ų for blood-brain barrier penetration

Basic: What are the recommended storage and handling protocols?

  • Storage : -20°C under argon in desiccated conditions to prevent moisture absorption .
  • Handling : Use gloveboxes for hygroscopic intermediates (e.g., sulfamoyl chloride derivatives) .

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